molecular formula C10H11NS B187872 2-(Benzo[b]thiophen-3-yl)ethanamine CAS No. 14585-66-1

2-(Benzo[b]thiophen-3-yl)ethanamine

Cat. No. B187872
CAS RN: 14585-66-1
M. Wt: 177.27 g/mol
InChI Key: YWXDBWNXMZHMFX-UHFFFAOYSA-N
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Description

“2-(Benzo[b]thiophen-3-yl)ethanamine” is an aromatic amine . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula of this compound is C10H11NS .


Synthesis Analysis

The synthesis of similar compounds involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . Terminal alkynes play a critical role in these reactions . A novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .


Molecular Structure Analysis

The molecular structure of “2-(Benzo[b]thiophen-3-yl)ethanamine” is characterized by the presence of a benzo[b]thiophen-3-yl group attached to an ethanamine group . The molecular weight of the compound is 177.27 g/mol.


Chemical Reactions Analysis

The compound undergoes reactions that are typical of aromatic amines . For instance, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Scientific Research Applications

Anticancer Potential

Research suggests that hydroxyl-containing benzo[b]thiophene analogs demonstrate selective antiproliferative activity against cancer cells, such as laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells, suggesting potential use in combinational cancer therapy (Haridevamuthu et al., 2023).

Material Synthesis

Benzo[b]thiophene derivatives, including variants of 2-(Benzo[b]thiophen-3-yl)ethanamine, have been synthesized for various applications. Their synthesis, structural properties, and purities have been well-documented, indicating potential use in material science and organic chemistry (Wei Yun-yang, 2007).

Photochromic Properties

Some derivatives, such as 1,2-Bis(benzo[b]thiophen-3-yl)ethene, show thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization, indicating potential use in developing photoresponsive materials (Uchida et al., 1990).

Antimicrobial and Antifungal Activities

Certain benzo[b]thiophen derivatives exhibit significant antibacterial and moderate antifungal activities. These compounds have been synthesized and evaluated against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Pejchal et al., 2015).

Organic Semiconductors

Benzo[b]thiophene derivatives have been synthesized and characterized as active layers for organic field-effect transistors (OFETs). Their thermal, optical, and electrochemical properties, along with their stability and performance in OFETs, demonstrate their potential in electronics (Ryu et al., 2023).

Anti-Osteoporosis Agents

A series of benzo[b]thiophen-2-yl)ethanone analogues have been evaluated for enhancing BMP-2 expression, indicating their potential as novel anti-osteoporosis agents. These compounds showed promising results in vitro and in an ovariectomized rat model (Liu et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research of “2-(Benzo[b]thiophen-3-yl)ethanamine” and similar compounds involve the design and synthesis of new terminal alkynes for the preparation of organic compounds . These compounds could potentially be active organic molecules .

properties

IUPAC Name

2-(1-benzothiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDBWNXMZHMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163169
Record name Benzo(b)thiophene-3-ethanamine (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[b]thiophen-3-yl)ethanamine

CAS RN

14585-66-1
Record name Benzo[b]thiophene-3-ethanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-ethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ethanamine (9CI)
Source EPA DSSTox
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Record name Benzo(b)thiophene-3-ethanamine
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Synthesis routes and methods I

Procedure details

Reduce benzo[b]thiophen-3-yl-acetonitrile (350.9 mg, 2.0 mmol) in Et2O (6.0 mL) with 1.0 M LAH in THF (6.0 mL) at 0-10° C. for 1 hour. Carry out Fieser work-up to remove the LAH. Concentrate and pass through an SCX column, washing with MeOH and then eluting with 2.0 M NH3 in MeOH. Concentrate the eluant and purify twice by chromatography, eluting with 75:20:5 EtOAc/hexanes/2.0 M NH3 in MeOH and then with 70:20:10 EtOAc/hexanes/2.0 M NH3 in MeOH to yield the title compound (86.5 mg, 24%): MS ES+ 178.2 (M+H)+, 161.2 (base peak); 1H NMR (DMSO-d6) δ 7.94 (d, J=7.3 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.40-7.33 (m, 3H), 3.32 (br s, 2H), 2.88 (br s, 4H).
Quantity
350.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
24%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1.16 g, 30.3 mmol) was suspended in dry diethyl ether (100 ml). Anhydrous aluminium chloride (4.04 g, 30.3 mmol) was introduced into this suspension under argon. After five minutes, a solution of benzo[b]thiophene-3-acetonitrile (5.25 g, 30.3 mmol) in dry diethyl ether (70 ml) was added. When the addition was complete, the mixture was heated under reflux for four days. Lithium aluminium hydride (930 mg) and aluminium chloride (500 mg) were added again to the reaction mixture and the mixture was heated under reflux for a further eight hours. For working up, it was neutralized with an aqueous solution of potassium sodium tartrate (80 ml, 20 wt. %). When the evolution of gas had ended, the phases were separated and the cloudy aqueous phase was filtered off with suction over a glass frit. The residue on the frit was washed with ethyl acetate and the clear aqueous phase was extracted with ethyl acetate (3×50 ml). The organic phases were dried over sodium sulfate and filtered and the filtrate was concentrated. Crude benzo[b]thiophen-3-ylethylamine (3.7 g) was obtained as a red-brown oil. Treatment with methanolic hydrochloric acid gave a tacky hydrochloride, which was immediately converted back into the free base. 794 mg (15%) benzo[b]thiophen-3-yl-ethylamine were obtained as a yellow oil, which was employed for the further synthesis.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
930 mg
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 2
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 3
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 4
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 5
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 6
2-(Benzo[b]thiophen-3-yl)ethanamine

Citations

For This Compound
2
Citations
M Pérez-Gómez, S Hernández-Ponte… - …, 2018 - ACS Publications
The palladation reactions of 2-heteroaromatic primary phenethylamines bearing a benzofuran and benzothiophene nuclei have been studied. We have assessed the reactivity of the …
Number of citations: 7 pubs.acs.org
P Gaspari, T Banerjee, WP Malachowski… - Journal of medicinal …, 2006 - ACS Publications
A screen of indole-based structures revealed the natural product brassinin to be a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO), a new cancer immunosuppression target. A …
Number of citations: 225 pubs.acs.org

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